Ethyl L-ornithine dihydrochloride
Description
Contextualization within Ornithine Chemistry and Biochemistry
L-ornithine is a non-proteinogenic α-amino acid, meaning it is not incorporated into proteins during the process of translation. wikipedia.org Its primary and most well-known role in biochemistry is as a central intermediate in the urea (B33335) cycle. wikipedia.org The urea cycle is a critical metabolic pathway that allows for the disposal of excess nitrogen from the body. Within this cycle, L-ornithine is a product of the enzyme arginase acting on L-arginine, which also produces urea. wikipedia.org Ornithine is then recycled to continue the process, making it a key component for managing ammonia (B1221849) levels in the body. wikipedia.orgmdpi.com
Ethyl L-ornithine dihydrochloride (B599025) is a chemically modified version of L-ornithine. Specifically, it is the dihydrochloride salt of the ethyl ester of L-ornithine. cymitquimica.comnih.gov This modification, where the carboxylic acid group of ornithine is converted into an ethyl ester, alters the molecule's physical and chemical properties. The formation of a dihydrochloride salt enhances its stability and solubility, making it suitable for various research applications. chemimpex.com
Historical Perspective of Ornithine Ester Research and Derivatives
The scientific interest in ornithine and its metabolic pathway has a long history, with research into the evolutionary origins of the ornithine cycle itself being a subject of study. nih.govnih.gov Early 20th-century research involved detailed thermal studies of amino acid compounds, including ornithine dihydrochloride, to determine their heat capacities and entropies, laying a foundational understanding of their thermodynamic properties. nist.gov
The synthesis of amino acid derivatives, such as esters, is a fundamental practice in peptide chemistry and biochemical research. The creation of ester derivatives of amino acids like L-ornithine is part of a broader effort to create building blocks for custom peptide synthesis and to investigate how such modifications affect biological activity. creative-peptides.comcphi-online.com The development of specific preparation methods, such as those outlined in patents for producing L-ornithine hydrochloride from L-arginine, demonstrates the long-standing effort to synthesize these derivatives efficiently for research and other applications. google.com This historical work on synthesizing and characterizing ornithine salts and related molecules paved the way for the development and investigation of more complex derivatives like Ethyl L-ornithine dihydrochloride.
Academic Significance and Research Potential of this compound
The academic significance of this compound stems from its potential as a research tool and its enhanced properties compared to its parent compound. chemimpex.com One of the key characteristics that makes it appealing to researchers is its potential for enhanced bioavailability, which may allow for more efficient absorption and utilization in biological systems. chemimpex.com
This compound is utilized in a variety of research fields:
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233804 | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84772-29-2 | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Derivatization of Ethyl L Ornithine Dihydrochloride
Strategies for L-Ornithine Esterification
The esterification of L-ornithine is a fundamental step in the synthesis of Ethyl L-ornithine Dihydrochloride (B599025). This process involves the conversion of the carboxylic acid group of L-ornithine into an ethyl ester. Several methods have been developed to achieve this transformation efficiently, often requiring the protection of the amino groups to prevent side reactions.
Direct Esterification Methods (e.g., Thionyl Chloride-mediated, Acid-catalyzed)
Direct esterification of amino acids can be achieved using methods that simultaneously protect the amino groups through salt formation. researchgate.net
Thionyl Chloride-mediated Esterification: A widely used method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol, in this case, ethanol (B145695). researchgate.netresearchgate.net The reaction proceeds by adding thionyl chloride dropwise to a cooled solution of L-ornithine in ethanol. researchgate.net This method is effective because the in-situ generation of hydrochloric acid protonates the amino groups, thus protecting them from reacting with the activated carboxyl group. researchgate.net The reaction mixture is typically stirred at room temperature or refluxed to drive the reaction to completion. researchgate.net A key advantage of this method is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed. masterorganicchemistry.com However, careful control of the reaction temperature is crucial, as adding thionyl chloride at low temperatures (0-10°C) followed by warming can sometimes lead to vigorous, difficult-to-control reactions. google.com An improved method suggests adding thionyl chloride continuously or intermittently at an internal temperature of 20°C or higher to ensure a milder reaction. google.com
Acid-catalyzed Esterification: Another common approach is acid-catalyzed esterification, often referred to as the Fischer esterification. This method involves refluxing the amino acid in the desired alcohol (ethanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). researchgate.netnih.gov The acid serves a dual purpose: it catalyzes the esterification of the carboxylic acid and protects the amino groups by forming ammonium (B1175870) salts. researchgate.net While effective, this method can require long reaction times and harsh conditions. nih.gov
A more convenient and milder alternative involves using trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol. nih.gov This system has been shown to be efficient for the esterification of various amino acids, producing the corresponding ester hydrochlorides in good to excellent yields at room temperature. nih.gov
| Method | Reagents | Key Features | References |
|---|---|---|---|
| Thionyl Chloride-mediated | L-ornithine, Ethanol, Thionyl chloride (SOCl₂) | In-situ protection of amino groups; gaseous byproducts are easily removed. Temperature control is important for safety. | researchgate.netresearchgate.netgoogle.com |
| Acid-catalyzed (Fischer) | L-ornithine, Ethanol, Strong acid (e.g., H₂SO₄, HCl) | Dual role of acid as catalyst and protecting agent. Can require harsh conditions and long reaction times. | researchgate.netnih.gov |
| Trimethylchlorosilane (TMSCl) Method | L-ornithine, Ethanol, Trimethylchlorosilane | Milder reaction conditions (room temperature); good to excellent yields. | nih.gov |
Protective Group Chemistry in Ornithine Ester Synthesis (e.g., Boc, Fmoc)
To achieve greater control and selectivity during the synthesis of ornithine esters, especially in the context of peptide synthesis, the use of protecting groups for the amino functions is essential. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
Boc Protection: The Boc group is typically introduced to protect the amino groups of ornithine by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgrsc.org This protection is stable under most basic and nucleophilic conditions, allowing for subsequent esterification of the carboxylic acid. organic-chemistry.org For ornithine, it is possible to selectively protect the α-amino group or both the α- and δ-amino groups. The Boc group is readily removed under acidic conditions. organic-chemistry.org
Fmoc Protection: The Fmoc group is another widely used N-protecting group, particularly in solid-phase peptide synthesis. chemimpex.comnih.gov It is introduced by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. chemicalbook.com A key advantage of the Fmoc group is its lability to bases, typically a secondary amine like piperidine, which allows for orthogonal protection strategies in combination with acid-labile groups like Boc. organic-chemistry.orgnih.gov For instance, Nα-Fmoc-Nδ-Boc-L-ornithine is a commercially available and versatile building block used in the synthesis of complex peptides. chemimpex.compeptide.com This allows for the selective deprotection of the α-amino group for peptide chain elongation while the δ-amino group remains protected.
The general strategy involves first protecting the amino groups of L-ornithine with either Boc or Fmoc, followed by the esterification of the carboxylic acid. After the ester is formed, the protecting groups can be removed under their respective cleavage conditions if the free ester is desired.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Features | References |
|---|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) | Stable to bases and nucleophiles. | organic-chemistry.orgrsc.org |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Basic conditions (e.g., piperidine) | Base-labile, allows for orthogonal protection with acid-labile groups. | chemimpex.comnih.govchemicalbook.com |
Chemo-Enzymatic Synthesis Approaches for Chiral Resolution
Chemo-enzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure amino acid esters. These approaches combine the efficiency of chemical synthesis with the high stereoselectivity of enzymes.
Enzymatic kinetic resolution is a prominent technique used in this context. It involves the use of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govmdpi.com For the synthesis of chiral ornithine esters, a racemic mixture of an ornithine derivative could be subjected to enzymatic hydrolysis. For example, a racemic N-acyl ornithine ethyl ester could be treated with a lipase (B570770) that selectively hydrolyzes the L-enantiomer back to the N-acyl L-ornithine, leaving the N-acyl D-ornithine ethyl ester untouched. The two products can then be separated.
Alternatively, an enzyme can be used for the selective esterification of one enantiomer from a racemic mixture of N-protected ornithine. The bacterial phosphotriesterase, for instance, has been shown to catalyze the stereoselective hydrolysis of phosphinate esters. nih.gov While direct enzymatic esterification of ornithine is less common, enzymes like N⁵-(L-1-carboxyethyl)-L-ornithine synthase, which are involved in the biosynthesis of related compounds, demonstrate the potential for enzymatic manipulation at the ornithine scaffold. nih.gov The development of new chemo-enzymatic methods is crucial for producing a wide range of bioactive compounds. researchgate.net
Purification and Isolation Techniques for Ethyl L-ornithine Dihydrochloride and Intermediates
The purification of this compound and its synthetic intermediates is critical to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.
For the final product, which is a dihydrochloride salt, recrystallization is a common and effective method. Since this compound is a salt, it is typically soluble in water and lower alcohols but less soluble in nonpolar organic solvents. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as a mixture of ethanol and water, and then allowing it to cool slowly to induce crystallization. google.com Washing the resulting crystals with a cold solvent, such as ether or cold ethanol, helps to remove soluble impurities. researchgate.net
For intermediates, particularly protected amino acids, column chromatography is a powerful purification technique. Silica gel is a common stationary phase for the separation of organic compounds. The choice of the mobile phase (eluent) is crucial and is determined by the polarity of the compound. A mixture of solvents, such as ethyl acetate (B1210297) and petroleum ether, is often used, with the polarity adjusted to achieve optimal separation. rsc.orgchemicalbook.com
Other purification techniques that may be employed include:
Filtration: To remove solid impurities or to collect the crystalline product. google.comorgsyn.org
Extraction: To separate the product from impurities based on their differential solubility in two immiscible liquid phases. chemicalbook.com
Ion-exchange chromatography: This technique is particularly useful for separating amino acids and their derivatives based on their charge. google.com
The purification process for L-ornithine hydrochloride produced from fermentation broth often involves multiple steps, including membrane filtration, flocculation, and treatment with activated carbon to remove color and other impurities before crystallization. google.com
Characterization of Synthetic Products via Structural Elucidation Techniques
Once synthesized and purified, the structure and purity of this compound and its intermediates must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as signals for the protons on the ornithine backbone (α-CH, β-CH₂, γ-CH₂, and δ-CH₂). The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure. For example, published ¹H NMR data for L(+)-Ornithine hydrochloride shows characteristic peaks that can be compared to the synthesized product. chemicalbook.com
NMR spectroscopy is also invaluable for confirming the successful attachment and removal of protecting groups like Boc and Fmoc, as these groups have characteristic signals in both ¹H and ¹³C NMR spectra. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of molecules like this compound. The molecular weight of this compound is 233.13 g/mol . nih.govsielc.com Its exact mass is 232.0745332 Da. nih.gov
For mass spectrometry compatible applications using HPLC, phosphoric acid in the mobile phase is often replaced with formic acid. sielc.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H18Cl2N2O2 | nih.govsielc.com |
| Molecular Weight | 233.13 g/mol | nih.govsielc.com |
| Exact Mass | 232.0745332 Da | nih.gov |
| Melting Point | 170-176 °C | chemimpex.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For L-ornithine monohydrochloride, a related compound, Fourier Transform Infrared (FT-IR) spectroscopy has been used to identify its functional groups. acadpubl.eu
The spectrum of L-ornithine monohydrochloride, recorded using a KBr pellet technique, shows characteristic peaks for its various functional groups. acadpubl.euchemicalbook.com For instance, the stretching modes of the CH2 group are typically observed in the region of 3100–2800 cm-1. acadpubl.eu In the Raman spectrum of L-ornithine monohydrochloride, strong bands at 2950 and 2964 cm-1 are assigned to the symmetric stretching mode of the CH2 group, while the asymmetric mode appears at 2990 cm-1. acadpubl.eu The deformation vibration of the NH3+ group is observed at 1630 cm-1 in the IR spectrum and 1632 cm-1 in the Raman spectrum. acadpubl.eu Although a specific IR spectrum for this compound is not provided in the search results, one can infer the expected absorption bands based on its structure and data from similar compounds.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H stretch (amine hydrochloride) | 3200-2800 |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (ester) | 1750-1735 |
| N-H bend (amine) | 1650-1580 |
| C-O stretch (ester) | 1300-1000 |
Crystallographic Studies for Solid-State Structure Elucidation (if available for related ornithine derivatives)
Crystallographic studies, particularly X-ray crystallography, provide precise information about the three-dimensional arrangement of atoms in a solid-state structure. While specific crystallographic data for this compound is not available, studies on related ornithine derivatives offer valuable insights into their solid-state conformations.
For example, the crystal structure of ornithine decarboxylase from Trypanosoma brucei has been determined, revealing its monoclinic space group P2(1) and cell constants. nih.gov Similarly, the crystal structure of ornithine decarboxylase from Lactobacillus 30a has been solved to 3.0 Å resolution. nih.gov Furthermore, the crystal structure of human ornithine aminotransferase complexed with the inhibitor 5-fluoromethylornithine (B39485) has been solved at a resolution of 1.95 Å. drugbank.com These studies on ornithine-related proteins reveal the binding and recognition of the ornithine moiety within an active site, highlighting key interactions such as salt bridges and hydrogen bonds that stabilize the conformation. drugbank.com These findings suggest that the ornithine backbone in this compound would likely adopt a specific conformation in the solid state, influenced by intermolecular interactions.
Subsequent Derivatization Reactions of this compound
The presence of multiple reactive sites in this compound makes it a versatile precursor for the synthesis of a wide array of derivatives.
Amine Group Modifications (e.g., acylation, carbamoylation, protecting group removal)
The two primary amine groups of this compound can undergo various modifications.
Acylation: The amine groups can be acylated using acylating agents like acid anhydrides or acyl chlorides. nih.govorganic-chemistry.orgyoutube.com This reaction can be performed chemoselectively. For instance, under acidic conditions, the amino groups are protonated, which prevents their acylation and favors the acylation of other functional groups if present. nih.gov The acetylation of ornithine carbamoyltransferase, a key enzyme in the urea (B33335) cycle, has been shown to occur on lysine (B10760008) residues, which are structurally similar to the side chain of ornithine, and this modification can regulate the enzyme's activity. nih.gov
Carbamoylation: The process of carbamoylation involves the transfer of a carbamoyl (B1232498) group. Ornithine carbamoyltransferase catalyzes the carbamoylation of the δ-amino group of L-ornithine to form citrulline. ebi.ac.uknih.govnih.gov This enzymatic reaction is a key step in the urea cycle. ebi.ac.uknih.gov
Protecting Group Removal: In peptide synthesis, the amine groups of amino acids are often protected to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org Common protecting groups for the amine function include the t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.orgthermofisher.com The removal of these protecting groups, known as deprotection, is a crucial step. wikipedia.org For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base like piperidine. organic-chemistry.org Enzymatic methods for the removal of certain protecting groups have also been developed. pnas.org
Carboxyl Group Transformations (e.g., amide formation from ester)
The ethyl ester group in this compound can be transformed into an amide through reaction with an amine. masterorganicchemistry.comyoutube.com This reaction, known as aminolysis, typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.commasterorganicchemistry.com More recently, efficient methods for the synthesis of amides from esters have been developed using reagents like sodium amidoboranes, which can proceed at room temperature without a catalyst. nih.gov Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate amide bond formation. fishersci.it
Side-Chain Modifications for Novel Analogues
The side chain of ornithine offers another site for chemical modification to create novel analogues.
Guanylation: The δ-amino group of the ornithine side chain can be converted to a guanidinium (B1211019) group, transforming ornithine into arginine. researchgate.net This transformation is a known post-translational modification in proteins. nih.gov
Hydroxylation: The δ-amino group of L-ornithine can be hydroxylated by the enzyme CchB, a flavin-dependent monooxygenase, to form N5-hydroxyornithine. rsc.org This is a key step in the biosynthesis of the siderophore coelichelin. rsc.org
Other Modifications: The side chain can be modified to introduce various functionalities. For example, 5-fluoromethylornithine is a potent inhibitor of ornithine aminotransferase. drugbank.com The synthesis of such analogues often involves multi-step synthetic sequences starting from protected ornithine derivatives. rsc.org
Biochemical Interactions and Metabolic Fates of Ornithine Esters Excluding Clinical Outcomes
Enzyme-Substrate Relationships of L-Ornithine Esters
The primary enzymatic interaction for L-ornithine esters is the hydrolysis of the ester bond to yield L-ornithine and the corresponding alcohol. Once hydrolyzed, the resulting L-ornithine can engage with a variety of enzymes central to amino acid metabolism.
The initial and most critical step in the metabolism of Ethyl L-ornithine is the cleavage of its ethyl ester bond. This reaction is catalyzed by a class of enzymes known as esterases.
Carboxylesterases (CEs) are a superfamily of serine hydrolases that are abundantly expressed in the liver and other tissues. nih.govwikipedia.org These enzymes are responsible for the hydrolysis of a wide array of ester-containing compounds, including many therapeutic drugs. nih.govnih.govmdpi.com Human carboxylesterases, such as hCE1 and hCE2, exhibit broad substrate specificity and are known to hydrolyze ester bonds, converting the parent compound into a more polar carboxylic acid and an alcohol. nih.govnih.gov It is highly probable that Ethyl L-ornithine is a substrate for these enzymes, which would hydrolyze it to L-ornithine and ethanol (B145695). The general reaction catalyzed by carboxylesterases is as follows:
A carboxylic ester + H₂O ⇌ an alcohol + a carboxylate wikipedia.org
Lipases are another class of hydrolases that can catalyze the cleavage of ester bonds. While their primary physiological role is the hydrolysis of triglycerides, they have been shown to act on a variety of other ester-containing molecules. nih.govmdpi.com Lipase-catalyzed hydrolysis of amino acid esters has been demonstrated, suggesting that lipases could also contribute to the conversion of Ethyl L-ornithine to L-ornithine. mdpi.com
α-Amino Acid Ester Hydrolases are enzymes that specifically catalyze the hydrolysis of α-amino acid esters. nih.gov These enzymes would be prime candidates for the hydrolysis of Ethyl L-ornithine, given their specificity for this class of substrates.
The table below summarizes the key enzymes likely involved in the hydrolysis of L-ornithine esters.
| Enzyme Family | General Function | Probable Role in Ethyl L-ornithine Metabolism |
| Carboxylesterases (CEs) | Hydrolysis of a wide range of esters, amides, and thioesters. nih.govwikipedia.orgnih.govmdpi.com | Hydrolysis of the ethyl ester bond to release L-ornithine and ethanol. nih.gov |
| Lipases | Primarily hydrolysis of triglycerides, but can act on other esters. nih.govmdpi.com | Potential to contribute to the hydrolysis of the ethyl ester bond. mdpi.com |
| α-Amino Acid Ester Hydrolases | Specific hydrolysis of α-amino acid esters. nih.gov | Likely to be a key enzyme in the conversion of Ethyl L-ornithine to L-ornithine. |
Transamination: Transamination reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by aminotransferases (also known as transaminases). qmul.ac.ukgenome.jp L-ornithine is a known substrate for ornithine aminotransferase (OAT), which catalyzes the transfer of the δ-amino group of L-ornithine to α-ketoglutarate, forming glutamate-γ-semialdehyde and L-glutamate. qmul.ac.ukgenome.jpnih.gov
It is unlikely that Ethyl L-ornithine in its esterified form can directly participate in transamination. The active site of aminotransferases is specific for the structure of amino acids, and the presence of the ethyl ester group would likely hinder proper binding. Therefore, hydrolysis of Ethyl L-ornithine to L-ornithine is a prerequisite for its involvement in transamination reactions.
Deacetylation: Deacetylation is the removal of an acetyl group. In the context of ornithine metabolism, the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) catalyzes the hydrolysis of Nα-acetyl-L-ornithine to L-ornithine and acetate (B1210297). marquette.edunih.govnih.govwikipedia.orgresearchgate.net This is a crucial step in the arginine biosynthetic pathway in some bacteria. marquette.edunih.govnih.gov
There is no evidence to suggest that Ethyl L-ornithine itself undergoes deacetylation, as it lacks an acetyl group. If a derivative such as Nα-acetyl-L-ornithine ethyl ester were to be considered, it would first need to be deacetylated by an enzyme like ArgE before the ester bond is hydrolyzed, or vice versa. However, studies have focused on Nα-acetyl-L-ornithine as the substrate for ArgE. marquette.edunih.govnih.gov
Once hydrolyzed to L-ornithine, the molecule serves as a critical precursor in several metabolic pathways.
Polyamine Synthesis: L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). nih.govnih.govnih.gov Therefore, Ethyl L-ornithine, by providing a source of L-ornithine, can be considered an indirect precursor for polyamine synthesis. Studies have investigated various analogs of ornithine as inhibitors of ODC. nih.govnih.gov
Urea (B33335) Cycle: The urea cycle is a central metabolic pathway for the detoxification of ammonia (B1221849), primarily occurring in the liver. L-ornithine is a key intermediate in this cycle. nih.govsigmaaldrich.com It reacts with carbamoyl (B1232498) phosphate (B84403) to form citrulline in a reaction catalyzed by ornithine transcarbamoylase (OTC), which is a mitochondrial enzyme. nih.govnih.govnih.govwikipedia.org L-ornithine is regenerated later in the cycle from the hydrolysis of arginine by arginase. nih.gov By supplying L-ornithine, Ethyl L-ornithine can fuel the urea cycle.
Ornithine Transcarbamoylase (OTC): As mentioned, L-ornithine is a substrate for OTC. nih.govnih.govwikipedia.org The ethyl ester form, however, is unlikely to be a direct substrate for OTC due to the steric hindrance and altered charge distribution caused by the ethyl group. Hydrolysis to L-ornithine is necessary for its participation in the OTC-catalyzed reaction. Research has explored various molecules as inhibitors of OTC. nih.govnih.gov
The following table outlines the key metabolic pathways where L-ornithine, the product of Ethyl L-ornithine hydrolysis, plays a significant role.
| Metabolic Pathway | Key Enzyme | Role of L-Ornithine |
| Polyamine Synthesis | Ornithine Decarboxylase (ODC) nih.govnih.govnih.gov | Precursor for putrescine synthesis. |
| Urea Cycle | Ornithine Transcarbamoylase (OTC) nih.govnih.govnih.govwikipedia.org | Substrate for citrulline synthesis. |
| Arginine Synthesis | Arginase nih.gov | Product of arginine hydrolysis. |
Cellular Transport Mechanisms of Ornithine Derivatives (In Vitro/Non-Human Models)
The entry of ornithine and its derivatives into cells is a crucial step for their subsequent metabolic utilization. This process is mediated by specific transport proteins embedded in the cell membrane.
While specific membrane permeation studies for Ethyl L-ornithine are not extensively documented in the available literature, the esterification of amino acids is a common strategy to increase their lipophilicity. This increased lipophilicity can potentially enhance passive diffusion across cell membranes. However, for a charged molecule like an amino acid ester, carrier-mediated transport is often the more significant route of cellular uptake. Studies on similar compounds, like glutathione (B108866) ethyl ester, have been conducted to investigate their effects on developmental ability in in vitro maturation models, suggesting that esterification can influence cellular processes. nih.gov
The transport of L-ornithine across cellular and mitochondrial membranes is facilitated by specific carrier proteins. In humans, two isoforms of the mitochondrial ornithine carrier, ORC1 and ORC2, have been identified. nih.gov These transporters facilitate the movement of L-ornithine, as well as other basic amino acids like lysine (B10760008) and arginine. nih.govnih.gov
At the cellular level, the uptake of L-ornithine by isolated hepatocytes has been shown to be a carrier-mediated process. nih.gov Lysine was found to inhibit ornithine uptake, indicating a shared transport system. nih.gov
Given that Ethyl L-ornithine is a derivative of a basic amino acid, it is plausible that it could interact with cationic amino acid transporters (CATs). However, the presence of the ethyl group might alter its affinity for these transporters. It is also possible that the ester is transported by a different set of transporters that recognize its modified structure. Further research is needed to elucidate the specific transporters involved in the cellular uptake of Ethyl L-ornithine. One study on L-ornithine L-aspartate suggests that this salt form is readily absorbed, implying efficient transport mechanisms for ornithine derivatives. nih.gov
The table below details the known transporters for L-ornithine.
| Transporter | Location | Substrates |
| Ornithine Carrier 1 (ORC1) nih.govnih.gov | Inner mitochondrial membrane | L-ornithine, L-lysine, L-arginine, L-citrulline nih.gov |
| Ornithine Carrier 2 (ORC2) nih.gov | Inner mitochondrial membrane | Broader specificity than ORC1, includes L- and D-isomers of ornithine, lysine, and histidine, and L-homoarginine. nih.gov |
| Cationic Amino Acid Transporters (CATs) | Plasma membrane | Basic amino acids including L-ornithine, L-lysine, L-arginine. nih.gov |
Intracellular Fate and Biotransformation of Ethyl L-ornithine (Non-Human/In Vitro)
The intracellular disposition of ethyl L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine, is primarily characterized by its initial hydrolysis and the subsequent metabolic processing of the resulting L-ornithine. While direct in vitro studies on ethyl L-ornithine dihydrochloride (B599025) are not extensively detailed in the available literature, its biochemical behavior can be inferred from the well-established roles of esterases and the known metabolic pathways of L-ornithine.
Hydrolysis Pathways and Products
Upon entering a biological system, it is anticipated that ethyl L-ornithine undergoes rapid hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases (CEs) nih.govnih.govwikipedia.org. These enzymes are ubiquitously distributed in mammalian tissues, with high concentrations in the liver and intestines, and are responsible for the metabolism of a wide array of ester-containing compounds nih.govnih.gov. The primary function of these hydrolases is to cleave the ester bond, leading to the formation of a carboxylic acid and an alcohol nih.gov.
In the case of ethyl L-ornithine, this enzymatic action would yield L-ornithine and ethanol as the principal hydrolysis products. This process effectively serves as a prodrug activation mechanism, releasing the metabolically active L-ornithine into the intracellular environment. Human carboxylesterases, specifically hCE1 and hCE2, are the major enzymes involved in the hydrolysis of such ester-containing drugs nih.govnih.gov.
Table 1: Anticipated Hydrolysis of Ethyl L-ornithine
| Substrate | Catalyzing Enzyme (Family) | Primary Products |
| Ethyl L-ornithine | Carboxylesterases (e.g., hCE1, hCE2) | L-ornithine, Ethanol |
This hydrolytic conversion is a critical first step that dictates the subsequent metabolic fate of the parent compound.
Metabolic Conversion Products and Intermediates (e.g., ornithine-lactam)
Following its release from the ethyl ester, L-ornithine is integrated into several key metabolic pathways drugbank.comcreative-proteomics.comresearchgate.net. As a central intermediate in the urea cycle, L-ornithine plays a crucial role in nitrogen metabolism creative-proteomics.comresearchgate.netnih.gov. Its primary metabolic fates include:
Conversion to Citrulline: In the urea cycle, L-ornithine is converted to L-citrulline.
Decarboxylation to Putrescine: L-ornithine can be decarboxylated by ornithine decarboxylase to form putrescine, a precursor for the synthesis of polyamines like spermidine and spermine, which are essential for cell proliferation and differentiation creative-proteomics.com.
Transamination: L-ornithine can undergo transamination to form glutamate-γ-semialdehyde, which can then be converted to other amino acids such as proline and glutamate (B1630785) researchgate.net.
A potential, though not extensively documented metabolic product, is ornithine-lactam, also known as (S)-3-amino-2-piperidone google.comcaymanchem.com. The formation of this cyclic intramolecular amide occurs through a dehydration reaction where the δ-amino group of ornithine forms a lactam ring with the carboxyl group google.com. While the chemical synthesis of ornithine lactam from L-ornithine is well-established, its formation as a direct metabolite in a biological system is less clear. It is considered a major impurity in some pharmaceutical preparations of ornithine google.com. The biosynthesis of some alkaloids in plants involves the cyclization of ornithine, but this is a distinct pathway from the direct formation of ornithine-lactam wikipedia.org.
Table 2: Key Metabolic Fates of L-Ornithine
| Precursor | Key Metabolic Pathway | Primary Product(s) |
| L-Ornithine | Urea Cycle | L-Citrulline |
| L-Ornithine | Polyamine Synthesis | Putrescine, Spermidine, Spermine |
| L-Ornithine | Amino Acid Metabolism | Glutamate-γ-semialdehyde, Proline, Glutamate |
| L-Ornithine | Intramolecular Cyclization (Chemical) | Ornithine-lactam |
Advanced Analytical Methodologies for Ethyl L Ornithine Dihydrochloride
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Ethyl L-ornithine dihydrochloride (B599025), enabling its separation from impurities and complex matrices. Various techniques are employed, each offering distinct advantages for specific analytical goals.
High-Performance Liquid Chromatography (HPLC) Methods (e.g., RP-HPLC, HILIC)
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of Ethyl L-ornithine dihydrochloride and related compounds due to its high resolution and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly utilized mode. One method for the analysis of this compound employs a reverse-phase column with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For related ornithine compounds, such as L-ornithine L-aspartate and eflornithine, C8 and C18 columns are frequently used. nih.govimpactfactor.org Gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation. nih.gov Detection is often performed using a photodiode-array (PDA) detector at wavelengths ranging from 210 to 290 nm. impactfactor.orgsciepub.com Pre-column derivatization with agents like dansyl chloride can be used to enhance the UV absorbance and sensitivity for compounds lacking a strong chromophore. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for highly polar compounds like ornithine that may have poor retention on traditional reversed-phase columns. nih.gov In HILIC, a polar stationary phase (e.g., silica) is used with a mobile phase rich in a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov This technique allows for the retention and separation of polar analytes. For the analysis of ornithine in human plasma, a HILIC method using an isocratic mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water (75:25) has been successfully applied. nih.gov
Table 1: Exemplary HPLC Conditions for Ornithine and Related Compounds
| Parameter | RP-HPLC for this compound sielc.com | RP-HPLC for Eflornithine nih.gov | HILIC for Ornithine nih.gov |
|---|---|---|---|
| Stationary Phase | Newcrom R1 (Reverse Phase) | C8 | Silica |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Gradient of Acetate (B1210297) buffer (pH 4)/THF and Acetonitrile/THF | Isocratic: 0.1% TFA in Water/Acetonitrile (25:75) |
| Flow Rate | Not specified | Not specified | Not specified |
| Detection | UV or MS | UV at 330 nm (after dansylation) | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Not specified | Norvaline | Isotopic labeled Ornithine |
Gas Chromatography (GC) Approaches (possibly with derivatization)
Gas Chromatography (GC) is another powerful technique for the analysis of amino acids and their derivatives, although it typically requires a derivatization step to increase the volatility and thermal stability of the analytes.
For ornithine and related amino acids, a common approach involves a two-step derivatization. This can include esterification of the carboxylic acid group followed by acylation of the amino groups. mdpi.com For instance, derivatization with 2M HCl in methanol (B129727) followed by pentafluoropropionic anhydride (B1165640) (PFPA) converts the amino acids into their volatile methyl ester pentafluoropropionyl derivatives, which are suitable for GC-MS analysis. mdpi.com Another approach is the use of alkyl chloroformate reagents, such as ethyl chloroformate or isobutyl chloroformate, which allows for a one-step derivatization of functional groups in an aqueous medium. nih.gov Trimethylsilyl (B98337) (TMS) derivatives of L-ornithine are also used for GC analysis. nist.gov
The derivatized samples are then analyzed on a GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov GC can be used to detect the decarboxylation products of ornithine, such as putrescine, which is a method to assess enzyme activity. nih.gov
Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of the purity of this compound and for monitoring the progress of chemical reactions.
For the purity assessment of a related compound, L-Ornithine-d6 Hydrochloride, a C18 stationary phase has been used. lgcstandards.com The mobile phase consisted of a mixture of acetonitrile, methanol, water, and acetic acid in a 3:3:3:1 ratio. lgcstandards.com After development, the spots are visualized, commonly using a ninhydrin (B49086) solution, which reacts with the primary amino groups of ornithine to produce a characteristic purple color. lgcstandards.com The presence of a single spot with a specific retention factor (Rf) value (e.g., Rf = 0.55) indicates a high degree of purity. lgcstandards.com
Spectroscopic and Spectrometric Analysis for Quantitation and Structural Confirmation
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and sensitive quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
In the ¹H NMR spectrum, specific proton signals can be assigned to the ethyl group (a triplet and a quartet), the methine proton at the chiral center, and the various methylene (B1212753) groups of the ornithine backbone. researchgate.netchemicalbook.com For instance, in a certificate of analysis for L-Ornithine-d6 Hydrochloride, it was confirmed that the ¹H NMR spectrum was consistent with the expected structure. lgcstandards.com The chemical shifts and coupling constants provide definitive proof of the compound's identity and stereochemistry. NMR can be performed in various deuterated solvents, such as deuterium (B1214612) oxide (D₂O). hmdb.cachemicalbook.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight and for the quantification of this compound, often in combination with liquid chromatography (LC-MS).
When coupled with LC, MS provides both separation and detection. A method for ornithine detection in plasma utilizes hydrophilic interaction chromatography followed by tandem mass spectrometry (LC-MS/MS). nih.gov The analysis is performed by monitoring specific precursor-to-product ion transitions, which provides excellent selectivity and sensitivity. nih.gov For ornithine-containing lipids, a characteristic product ion at m/z 115 is often observed in positive ion mode MS/MS, serving as a "fingerprint" for identification. nih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes at very low concentrations. nih.govnih.gov
Table 2: Key Mass Spectrometry Parameters for Ornithine Analysis nih.govnih.gov
| Parameter | LC-MS/MS for Ornithine in Plasma nih.gov | MS/MS of Ornithine Lipids nih.gov |
|---|---|---|
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive and Negative |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | Multistage Tandem Mass Spectrometry (MSⁿ) |
| Collision Gas | Not specified | Helium |
| Key Fragment Ion | Not specified | m/z 115 (Positive Ion Mode) |
| Quantification | Based on calibration curve with isotopic labeled standard | Not for quantification |
UV-Vis and Fluorescence Spectroscopy (with or without derivatization)
Direct analysis of this compound using UV-Vis and fluorescence spectroscopy is inherently limited. The molecule lacks a significant chromophore or native fluorophore, meaning it does not absorb or emit light in the typical ultraviolet-visible range, rendering direct detection impractical for quantitative purposes. The UV-visible spectrum for the related compound, ornithine, when associated with the enzyme ornithine racemase, shows an absorption maximum at 420 nm, but this is due to the presence of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, not the amino acid itself researchgate.net.
To overcome this limitation, derivatization is an essential strategy. This process involves reacting the primary amine groups of this compound with a labeling agent to attach a chromophoric or fluorophoric moiety.
Derivatization for Fluorescence Detection: A highly sensitive method for the analysis of amino acids involves pre-column derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov A notable reagent is 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC), which reacts with amino groups to form intensely fluorescent derivatives. nih.gov This derivatization significantly lowers the limits of detection, allowing for the quantification of trace amounts of the compound. The process typically involves optimizing the pH (usually between 9.0-10.0) and the molar excess of the reagent to ensure maximal derivative yields. nih.gov The resulting derivatives can be separated on a C18 column and detected with high sensitivity. nih.gov
Derivatization for UV-Vis Detection: For UV-Vis detection, chromophoric tagging agents are employed. While specific studies on this compound are not prevalent, established methods for amino acids are applicable. Reagents like ninhydrin react with primary amines to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically. Another common method is to monitor the decrease in absorbance of a peptide bond at 214 nm during enzymatic hydrolysis of an acetylated form of the amino acid, such as Nα-acetyl-L-ornithine. nih.gov
| Technique | Derivatizing Agent/Method | Principle | Detection Wavelength/Mode |
|---|---|---|---|
| Fluorescence Spectroscopy | 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) | Reacts with primary amines to form a highly fluorescent derivative. nih.gov | Fluorescence Detection |
| UV-Vis Spectroscopy | Ninhydrin | Reacts with primary amines to form a colored product (Ruhemann's purple). nih.gov | Spectrophotometry (e.g., ~570 nm) |
| UV-Vis Spectroscopy | Peptide Bond Absorbance | Monitoring the cleavage of an N-acetylated substrate by observing the decrease in absorbance. nih.gov | UV Absorbance (214 nm) |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and cost-effective alternative for the detection of analytes. While many amino acids in the urea (B33335) cycle are not strongly electroactive, L-ornithine and its derivatives can be detected under specific conditions. Research has shown that L-Ornithine can be electropolymerized on the surface of a glassy carbon electrode, indicating that the molecule possesses electrochemical activity that can be harnessed for analysis. researchgate.net This process creates a poly(L-Ornithine) film, which can then be used as part of a sensor for other analytes. researchgate.net
The direct detection of related amino acid derivatives, such as N-hydroxy-L-arginine (NOHA), has been successfully demonstrated using cyclic voltammetry. nih.gov NOHA exhibits a distinct oxidation peak at +355 mV versus a silver/silver chloride (Ag/AgCl) reference electrode on a glassy carbon surface. nih.gov This suggests that while L-ornithine itself may be less active, its structural analogs can be quantified electrochemically, opening a potential pathway for developing methods for this compound, possibly after a conversion or derivatization step that introduces an electroactive moiety. Techniques like stripping voltammetry are known for their ultra-sensitive detection capabilities for various species after accumulation on an electrode surface, representing another potential analytical route. mdpi.com
| Method | Electrode | Principle | Key Findings/Potential |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Direct oxidation or reduction of the analyte at the electrode surface. | L-Ornithine can be electropolymerized, demonstrating electrochemical activity. researchgate.net Related compounds like NOHA show a clear oxidation peak. nih.gov |
| Stripping Voltammetry | Various (e.g., Bismuth-film, Carbon) | Pre-concentration of the analyte onto the electrode surface followed by a potential sweep to "strip" it off, generating a signal proportional to concentration. mdpi.com | Offers potential for ultra-sensitive detection, though specific application to this compound requires method development. |
Chiral Purity Determination Techniques
As a chiral molecule, establishing the enantiomeric purity of this compound is paramount. This is typically achieved through chiral chromatography or by monitoring enantioselective enzymatic reactions.
Chiral HPLC: High-performance liquid chromatography is a powerful tool for separating enantiomers. For ornithine analogs, a successful method involves reversed-phase HPLC with a chiral mobile phase. nih.gov This technique uses a standard C18 column, but the mobile phase is supplemented with a chiral selector, such as a complex of L-proline and copper(II). nih.gov The transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector have different stabilities, leading to different retention times and enabling their separation. While this method is effective for several ornithine analogs, an alternative for more complex separations is gas chromatography (GC) using a chiral stationary phase, such as Chirasil-Val, after converting the analyte into a suitable volatile derivative. nih.gov For general quantification (not chiral separation), this compound can be analyzed by reversed-phase HPLC using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com
| Technique | Column | Mobile Phase Principle | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Standard (e.g., C18) | Contains a chiral selector, such as L-proline and copper(II), to form transient diastereomeric complexes. nih.gov | nih.gov |
| Gas Chromatography (GC) | Chiral Stationary Phase (e.g., Chirasil-Val) | Enantiomers interact differently with the chiral phase after derivatization to volatile forms. nih.gov | nih.gov |
Enzymatic Resolution Monitoring: Enzymatic resolution is a process where an enzyme selectively acts on one enantiomer in a racemic mixture. Monitoring this process is an indirect but effective way to assess chiral composition. For instance, an enzyme specific to the L-enantiomer, such as L-ornithine decarboxylase or L-ornithine aminotransferase, could be used. nih.govnih.gov In a hypothetical resolution, the enzyme would convert L-ornithine ethyl ester into a new product, leaving the D-enantiomer unreacted. By tracking the reaction over time using a standard HPLC method, one can measure the decrease in the L-enantiomer concentration or the formation of the product. This allows for the calculation of the enantiomeric excess (ee) of the remaining substrate and the efficiency of the resolution. tudelft.nl The progress of such enzymatic reactions can be monitored by quantifying the remaining substrate or the formed product. researchgate.net
Applications in Chemical Biology and Biomedical Research Tools Non Clinical
Use as a Building Block in Peptide Synthesis and Combinatorial Libraries
Ethyl L-ornithine dihydrochloride (B599025) is frequently utilized as a specialized building block in the synthesis of novel peptides and the construction of combinatorial libraries. researchgate.netcphi-online.com The ethyl ester group effectively protects the C-terminal carboxylic acid, while the two amino groups (α-amino and δ-amino) provide sites for chemical modification and peptide bond formation. This allows for its incorporation into peptide chains to introduce a basic charge, a specific spacer length, or a point for further chemical diversification.
In the field of drug discovery and molecular recognition, this compound is used to create peptide analogs where natural amino acids like lysine (B10760008) or arginine are substituted. aapharmachem.comcphi-online.com These substitutions are critical for structure-activity relationship (SAR) studies, helping researchers to understand how charge, chain length, and conformation affect a peptide's biological activity, such as its ability to inhibit biofilm formation or interact with specific cellular targets. aapharmachem.com The creation of diverse peptide libraries containing ethyl L-ornithine derivatives enables the high-throughput screening for new therapeutic leads or diagnostic agents.
Table 1: Role of Ethyl L-ornithine Dihydrochloride in Synthesis
| Application Area | Specific Use | Significance in Research |
|---|---|---|
| Peptide Synthesis | Non-natural amino acid building block | Introduction of positive charge and specific chain length. researchgate.netcphi-online.com |
| Combinatorial Chemistry | Component of peptide libraries | Enables screening for novel peptide functions and SAR studies. |
| Peptide Analogs | Substitution for lysine or arginine | Investigation of the role of basic residues in peptide activity. aapharmachem.com |
Role as a Substrate or Inhibitor in In Vitro Enzyme Assays and Mechanistic Studies
While ethyl L-ornithine itself is not a widely reported direct inhibitor for many enzymes, its derivatives are crucial for studying enzyme mechanisms. A notable example involves the enzyme family of peptidylarginine deiminases (PADs), which convert arginine residues in proteins to citrulline. A derivative, N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine ethyl ester, has been used as an inhibitor of human PAD4 in an antibody-based activity assay, demonstrating a dose-dependent inhibition. researchgate.net This highlights the role of the ethyl L-ornithine scaffold in designing specific enzyme inhibitors for research purposes.
Conversely, in a study on enzyme-catalyzed polymerization, L-ornithine ethyl ester was tested as a potential substrate for the enzyme trypsin. The research found that, unlike L-lysine ethyl ester, L-ornithine ethyl ester was not a substrate for trypsin-catalyzed hydrolysis and did not yield oligomers under the tested conditions. This finding is valuable as it helps to define the substrate specificity of enzymes and demonstrates the compound's utility as a negative control in certain biochemical assays. Many studies also focus on the related compound N-imino-ethyl-L-ornithine (L-NIO), a potent inhibitor of nitric oxide synthase (NOS), which can be synthesized from ornithine derivatives.
Development of Ethyl L-ornithine Derivatives as Biochemical Probes
The chemical handles on ethyl L-ornithine make it a suitable starting point for the synthesis of biochemical probes designed to detect other molecules or investigate biological processes. These probes are often derivatives that have been modified to possess reporter groups or specific reactive functionalities.
One innovative application is in the detection of malondialdehyde (MDA), a key biomarker for oxidative stress. In this method, MDA is reacted with α-N-benzoyl-L-arginine ethyl ester, which is subsequently converted into a derivative, α-N-benzoyl-δ-N-(2-pyrimidinyl)-L-ornithine ethyl ester. This new, more hydrophobic ornithine-containing compound can be specifically and sensitively quantified using reversed-phase HPLC, effectively making the ornithine derivative a chemical probe for the measurement of MDA. Furthermore, the development of enzyme inhibitors, such as the previously mentioned PAD inhibitor derived from ethyl L-ornithine, can also be considered a form of biochemical probe development, as these molecules are used to probe enzyme function and activity in vitro. researchgate.net
Application in Cell Culture Media and Biochemical Systems (e.g., amino acid supplementation in research, not human nutrition)
This compound and its parent amino acid, L-ornithine, are components of interest in biochemical systems and cell culture, primarily due to their role in the urea (B33335) cycle and as precursors to polyamines like putrescine, spermidine (B129725), and spermine. Polyamines are essential for cell proliferation, differentiation, and apoptosis. Therefore, the ability to modulate polyamine levels is a critical tool in cell biology research.
While many studies use standard media formulations, specialized research applications may involve the supplementation of media with specific amino acids or their derivatives to study metabolic pathways or cellular responses. cphi-online.com For instance, derivatives of ethyl L-ornithine, such as the nitric oxide synthase inhibitor L-NIO, are used in cell culture systems to investigate the role of nitric oxide in cellular processes like macrophage-mediated cytotoxicity. Although direct studies detailing the specific effects of supplementing standard media with this compound for research purposes are not widespread in the reviewed literature, its availability as a stable, water-soluble source of ornithine makes it a candidate for such studies aimed at investigating polyamine metabolism or amino acid transport in various research cell lines. aapharmachem.com
Potential in Polymer Chemistry and Material Science (e.g., biodegradable polymers)
The bifunctional nature of ethyl L-ornithine, possessing two amine groups, makes it a valuable monomer for polymerization reactions, particularly in the field of biomedical materials. Researchers have successfully used L-ornithine ethyl ester as a chain extender in the synthesis of non-toxic, biodegradable poly(ester-urethane-urea)s. aapharmachem.com In these syntheses, the amino groups of the ornithine derivative react with diisocyanates to form urea linkages, creating the polymer's hard segments.
These amino acid-based polymers are of significant interest for medical applications because their degradation products are natural metabolites, which minimizes toxicity. Studies have shown that polyurethanes synthesized using L-ornithine ethyl ester as a chain extender exhibit a range of thermal and mechanical properties, making them tunable for various applications. cphi-online.com The degradation and biocompatibility of these materials are actively being investigated. researchgate.net Additionally, foundational research has explored the physical properties of polymers derived from ornithine, such as the helix-coil transitions of poly(Nδ-ethyl, Nδ-carbobenzoxy-L-ornithine), providing insight into the conformational behavior of these biomaterials.
Table 2: Research Findings in Polymer Science
| Polymer Type | Monomer/Component | Research Finding |
|---|---|---|
| Poly(ester-urethane-urea)s | L-ornithine ethyl ester (as chain extender) | Synthesized novel non-toxic, biodegradable polymers for potential biomedical use. aapharmachem.com |
| Segmented Polyurethanes | L-ornithine ethyl ester | Used as a chain extender to create polymers with varied mechanical and thermal properties. cphi-online.com |
| Poly(ornithine) Derivative | Nδ-ethyl, Nδ-carbobenzoxy-L-ornithine | Studied the fundamental helix-coil conformational transitions of the polymer. |
Computational and Theoretical Investigations of Ethyl L Ornithine Dihydrochloride
Molecular Modeling and Docking Studies (e.g., Ligand-Enzyme Interactions)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how a ligand, such as Ethyl L-ornithine dihydrochloride (B599025), might interact with a biological target, typically a protein or enzyme.
Docking simulations for Ethyl L-ornithine dihydrochloride would involve placing the molecule into the active site of a target enzyme. Ornithine derivatives are known to interact with several enzymes, a key example being ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. nih.gov Computational studies on inhibitors for ODC have successfully used molecular docking to identify key interactions. nih.gov For this compound, the simulation would calculate the binding affinity and identify the primary forces driving the interaction. These forces typically include:
Hydrogen Bonds: The protonated alpha- and delta-amino groups and the carbonyl oxygen of the ester are prime sites for forming hydrogen bonds with amino acid residues in an enzyme's active site.
Electrostatic Interactions: The positive charges on the ammonium (B1175870) groups would form strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate (B1630785).
In a typical docking study, a library of possible conformations of the ligand is generated and systematically fitted into the enzyme's binding pocket. A scoring function is then used to estimate the binding free energy for each pose, with lower scores indicating more stable interactions. researchgate.net Advanced methods like induced-fit docking can also be employed, where the enzyme's active site is allowed to flexibly adapt to the ligand, providing a more realistic model of the binding event. Studies on other amino acid esters targeting receptors like the GABA-A receptor have highlighted the importance of specific interactions, such as π-π stacking for aromatic derivatives, in determining binding affinity. mdpi.com While Ethyl L-ornithine lacks an aromatic ring, the principles of identifying key binding features remain the same.
Table 1: Potential Interacting Residues in an Enzyme Active Site for this compound
| Ligand Functional Group | Potential Interacting Enzyme Residue | Type of Interaction |
| α-Ammonium (-NH3+) | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |
| δ-Ammonium (-NH3+) | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |
| Ester Carbonyl (C=O) | Serine, Threonine, Asparagine | Hydrogen Bond |
| Ethyl Group (-CH2CH3) | Leucine, Valine, Isoleucine | Hydrophobic/Van der Waals |
Molecular dynamics (MD) simulations can further refine docking results. An MD simulation would model the dynamic behavior of the ligand-enzyme complex over time (from nanoseconds to microseconds), providing insights into the stability of the predicted binding pose and the flexibility of the interacting components. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide highly accurate information on the distribution of electrons and the energy of a molecule, which governs its stability and reactivity. nih.gov For this compound, these calculations can elucidate a range of fundamental properties.
Recent approaches have demonstrated the ability to fragment large proteins into their constituent amino acids for individual quantum simulation, later reassembling the data to predict the ground state energy of the entire molecule with high accuracy. arxiv.org This underscores the power of quantum calculations in handling complex biological molecules.
Table 2: Representative Quantum Chemical Descriptors
| Descriptor | Definition | Relevance to this compound |
| Ionization Energy | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's tendency to be oxidized. nih.gov |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's tendency to be reduced. nih.gov |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences solubility, intermolecular forces, and interaction with electromagnetic fields. |
| Mulliken Charges | A method for estimating the partial atomic charge on each atom in a molecule. | Helps identify electrophilic and nucleophilic centers for reactivity analysis. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap is a key indicator of chemical reactivity and electronic transitions. |
These calculations would reveal that the positive charges are localized on the nitrogen atoms of the ammonium groups, and the ester group introduces a significant dipole. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org this compound has several rotatable bonds, leading to a complex potential energy surface with numerous possible conformations.
Computational methods can be used to explore this energy landscape. By systematically rotating the dihedral angles of the molecule's backbone and side chain, a potential energy surface can be mapped. This map identifies low-energy (stable) conformations and the energy barriers between them. Key factors influencing conformational stability include: libretexts.org
Torsional Strain: Resistance to bond twisting.
Steric Hindrance: Repulsive interactions when non-bonded atoms are forced too close together.
Intramolecular Hydrogen Bonding: Formation of hydrogen bonds between the ammonium groups and the carbonyl oxygen, which can stabilize specific folded conformations.
For the ester group, the Z conformation is generally favored over the E conformation due to more favorable dipole-dipole interactions and reduced steric repulsion. researchgate.net Conformational energy calculations, often using empirical force fields like ECEPP (Empirical Conformational Energy Program for Peptides), can determine the relative free energies of various minima, providing a statistical picture of the molecule's preferred shapes in solution. nih.gov
Theoretical chemistry can model the step-by-step pathway of a chemical reaction, identifying transition states and calculating activation energies. A primary reaction for this compound is the hydrolysis of its ester bond to yield L-ornithine and ethanol (B145695).
Under acidic conditions, this reaction typically proceeds via the A_AC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). chemguide.co.uk Computational studies on similar esters have elucidated this mechanism in detail: researchgate.net
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step makes the carbonyl carbon more electrophilic. chemguide.co.ukchemistrysteps.com
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Theoretical models have shown that the inclusion of additional water molecules acting as proton relays can be crucial for accurately modeling this step. researchgate.net
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen.
Elimination: The protonated ethanol molecule is eliminated as a leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final L-ornithine product.
This compound, as a dihydrochloride salt, possesses multiple strong hydrogen bond donors (-NH₃⁺ groups) and an acceptor (C=O group). These groups can engage in both intramolecular and intermolecular hydrogen bonds. nih.gov
Intramolecular H-bonding: Can occur between one of the ammonium groups and the ester's carbonyl oxygen, influencing the molecule's preferred conformation.
Intermolecular H-bonding: In the solid state or in concentrated solutions, extensive networks of hydrogen bonds will form between molecules, involving the ammonium groups, the carbonyl oxygen, and the chloride counter-ions. nih.gov
Computational studies can quantify the strength and geometry of these interactions. For instance, DFT calculations can estimate the energy of a hydrogen bond, which for N-H···O systems can be significant, often in the range of 5-7 kcal/mol, especially when enhanced by resonance effects. acs.org Analysis of crystal structures of similar amino acid derivatives shows that ammonium N-H groups readily form hydrogen bonds with chloride ions and oxygen acceptors. nih.gov These interactions are fundamental to the crystal packing of the solid compound and its solvation properties in polar solvents.
Structure-Activity Relationship (SAR) Modeling (Theoretical, non-clinical)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. creative-proteomics.com For a series of ornithine derivatives, a theoretical SAR study could be conducted to guide the design of molecules with potentially enhanced properties.
The process involves several steps: nih.gov
Dataset Generation: A virtual library of compounds is created by systematically modifying the structure of this compound (e.g., changing the ester alkyl group, modifying the side chain length).
Descriptor Calculation: For each molecule in the library, a set of numerical parameters, or "descriptors," is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. For amino acid derivatives, specialized descriptors like z-scales (derived from principal component analysis of physicochemical properties) can be particularly useful. nih.gov
Model Building: A mathematical model is developed to find a correlation between the calculated descriptors and a predicted activity (e.g., binding affinity to a target enzyme). Techniques can range from simple linear regression to more complex machine learning algorithms. acs.org
Model Validation: The model's predictive power is rigorously tested to ensure it is not overfitted to the training data. nih.gov
Such a non-clinical, theoretical SAR model could predict which structural modifications to Ethyl L-ornithine might lead to stronger enzyme inhibition or better membrane permeability, thereby guiding future synthesis and experimental testing. creative-proteomics.comnih.gov
Spectroscopic Property Prediction (e.g., NMR, IR shifts)
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to confirm a structure.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is highly effective for this purpose. researchgate.net The calculation is performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts relative to a standard (e.g., TMS). Such calculations can help assign peaks in an experimental spectrum and can show how chemical shifts are affected by conformation and intermolecular interactions, such as hydrogen bonding. dergipark.org.trresearchgate.net
Recent advances in computational methods, including the use of machine learning and software like ROSETTA, have greatly improved the accuracy of predicting spectroscopic properties like NMR chemical shifts directly from amino acid sequences or predicted structures. nih.govnih.gov
Emerging Research Directions and Future Perspectives for Ethyl L Ornithine Dihydrochloride
Novel Synthetic Approaches and Green Chemistry Principles for Sustainable Production
The production of Ethyl L-ornithine dihydrochloride (B599025) involves the synthesis of its precursor, L-ornithine, followed by esterification. Modern research is focused on developing more sustainable and efficient methods for both steps, embracing the principles of green chemistry.
Biosynthesis of L-ornithine: Traditionally, amino acids have been produced through chemical synthesis or extraction. However, microbial fermentation has emerged as a more sustainable and environmentally friendly alternative. acs.org Metabolic engineering of microorganisms like Corynebacterium glutamicum is a key strategy. acs.orgfrontiersin.org Researchers are engineering these microbes to enhance the L-ornithine production titers by:
Reducing By-product Formation: Inactivating competing metabolic pathways to channel precursors towards ornithine synthesis. frontiersin.org
Optimizing Precursor Supply: Enhancing the production of glutamate (B1630785), the initial precursor for ornithine. frontiersin.org
Deregulation of Feedback Inhibition: Modifying enzymes to remove natural feedback loops that limit production. frontiersin.org
A significant advancement in green chemistry is the use of non-edible, renewable feedstocks. Studies have demonstrated the potential of using alternative substrates like xylose and arabinose, which are major components of lignocellulosic biomass, for L-ornithine production, thereby avoiding competition with food sources. acs.orgfrontiersin.org
Chemical Synthesis and Esterification: The conversion of L-ornithine to its ethyl ester form is typically achieved through chemical esterification. This process involves reacting L-ornithine with ethanol (B145695) in the presence of an acid catalyst. The final step is the formation of the dihydrochloride salt to improve stability and handling. While classic chemical synthesis from precursors like L-arginine exists, future research aims to integrate enzymatic processes for the esterification step, which could offer higher selectivity and milder reaction conditions, further aligning with green chemistry principles. google.comgoogle.com
Table 1: Comparison of Synthetic Strategies for L-Ornithine and its Ethyl Ester
| Strategy | Description | Key Advantages | Research Focus |
|---|---|---|---|
| Microbial Fermentation | Use of metabolically engineered bacteria (e.g., C. glutamicum) to produce L-ornithine from simple carbon sources. acs.orgfrontiersin.org | Sustainable, uses renewable feedstocks, environmentally friendly. acs.org | Strain improvement, use of non-edible biomass (xylose, arabinose). acs.org |
| Chemical Synthesis | Conversion of precursors like L-arginine to L-ornithine, followed by chemical esterification with ethanol. google.comgoogle.com | Well-established, scalable. | Improving yield, reducing waste, using greener catalysts. google.com |
| Enzymatic Synthesis | Potential use of enzymes (e.g., lipases, esterases) for the specific esterification of L-ornithine. | High selectivity, mild reaction conditions, reduced by-products. | Discovery and engineering of suitable enzymes for ornithine esterification. |
Exploration of Undiscovered Biochemical Roles and Pathways (Non-Clinical)
The biochemical significance of Ethyl L-ornithine dihydrochloride is intrinsically linked to the roles of its parent molecule, L-ornithine. L-ornithine is a critical intermediate in major metabolic pathways. creative-proteomics.com The ethyl ester modification may significantly influence its bioavailability, cell permeability, and metabolic fate, opening new avenues for non-clinical biochemical research.
L-ornithine is a key player in:
The Urea (B33335) Cycle: It acts as an intermediate, facilitating the detoxification of ammonia (B1221849) into urea, primarily in the liver. google.comcreative-proteomics.com
Precursor Synthesis: It is the starting point for the biosynthesis of other important molecules, including proline and polyamines (e.g., putrescine, spermine), which are essential for cell growth and proliferation. nih.gov
Arginine and Citrulline Synthesis: Ornithine can be converted to citrulline and subsequently to arginine, an amino acid crucial for protein synthesis and nitric oxide production. google.comnih.gov
The esterification of the carboxyl group in this compound neutralizes its negative charge, making the molecule more lipophilic. This enhanced lipophilicity could lead to increased absorption and more efficient transport across cellular and mitochondrial membranes. chemimpex.comnih.gov This suggests that Ethyl L-ornithine could act as a pro-drug, delivering L-ornithine more effectively to intracellular compartments where it exerts its functions. nih.gov Research is ongoing to understand how this enhanced delivery impacts the kinetics and regulation of the pathways it participates in, potentially modulating cellular metabolism and signaling in ways distinct from L-ornithine itself.
Table 2: Key Metabolic Pathways Involving L-Ornithine
| Pathway | Role of L-Ornithine | Key Enzyme(s) | Potential Influence of Ethyl Ester |
|---|---|---|---|
| Urea Cycle | Accepts a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to form citrulline. youtube.com | Ornithine Transcarbamylase (OTC). youtube.com | Enhanced delivery of ornithine to liver mitochondria could boost urea synthesis. nih.gov |
| Polyamine Synthesis | Undergoes decarboxylation to form putrescine, the precursor to spermidine (B129725) and spermine. nih.gov | Ornithine Decarboxylase (ODC). nih.gov | May increase intracellular substrate availability for polyamine biosynthesis. |
| Proline Synthesis | Can be converted to glutamate-semialdehyde, a precursor for proline. nih.gov | Ornithine Aminotransferase (OAT). | Could modulate cellular stress responses linked to proline metabolism. |
| Arginine Synthesis | Serves as a precursor for citrulline, which is then converted to arginine. nih.gov | OTC, Argininosuccinate Synthetase, Argininosuccinate Lyase. nih.gov | May influence nitric oxide signaling and protein synthesis via arginine availability. |
Advancements in Analytical Characterization Techniques for Complex Matrices
The analysis of this compound and related compounds in complex matrices like biological fluids or food supplements presents analytical challenges. Like other amino acids, it lacks a strong chromophore for UV detection and is highly polar, making it difficult to retain on standard reversed-phase chromatography columns. Consequently, advanced analytical techniques, often involving derivatization, are required.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for amino acid analysis. To overcome detection and separation issues, derivatization is a common strategy:
Pre-column Derivatization: The analyte is reacted with a labeling agent before injection into the chromatograph. Common reagents include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which attach a UV-active or fluorescent group to the amino functions of the molecule.
Post-column Derivatization: The analyte is separated first and then mixed with a reagent (like ninhydrin) before reaching the detector.
Mass Spectrometry (MS): Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become an essential tool due to its superior sensitivity and selectivity. nih.gov It can often detect amino acids and their derivatives without derivatization, by monitoring specific parent-to-fragment ion transitions. For this compound, LC-MS/MS would allow for its unequivocal identification and quantification, even in the presence of endogenous L-ornithine and other interfering substances. nih.gov
Capillary Electrophoresis: Advanced separation techniques like Electrokinetic Chromatography (EKC) offer high separation efficiency. A method has been developed for the determination of ornithine enantiomers using EKC after derivatization with fluorescein-5-isothiocyanate (FITC), demonstrating the power of modern electrophoretic techniques for analyzing complex amino acid samples. chemimpex.com
Table 3: Analytical Techniques for this compound
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC with Derivatization | Chromatographic separation followed by UV or fluorescence detection of a derivatized analyte. | Widely available, robust. | Derivatization step can be complex and introduce variability. |
| GC-MS/MS | Separation of volatile derivatives by GC, followed by mass spectrometric detection. nih.gov | High resolution and sensitivity. nih.gov | Requires derivatization to make the analyte volatile. |
| LC-MS/MS | HPLC separation coupled directly to a mass spectrometer for highly specific detection. nih.gov | High sensitivity and selectivity, can often be used without derivatization. nih.gov | Higher equipment cost. |
| Electrokinetic Chromatography (EKC) | Separation in a capillary based on electrophoretic mobility and partitioning behavior. chemimpex.com | Extremely high separation efficiency, low sample consumption. chemimpex.com | Requires derivatization for sensitive UV detection. chemimpex.com |
Potential for Derivatization in Advanced Chemical Biology Tools
The structure of this compound, with its two primary amine groups and a modifiable ester group, makes it an attractive starting material for the synthesis of advanced chemical biology tools. Derivatization of this core scaffold can be used to create probes, inhibitors, and other reagents to study biological processes.
The two amine groups (α- and δ-amines) offer sites for conjugation. These nucleophilic groups can be selectively modified to attach a variety of functional moieties:
Fluorescent Tags: Attaching fluorophores like FITC or dansyl chloride allows for the visualization and tracking of the molecule in cells or tissues, enabling studies of its uptake, distribution, and localization. chemimpex.com
Affinity Labels: Biotin or other affinity tags can be conjugated to facilitate the isolation and identification of binding partners (e.g., transporters, enzymes) from complex biological lysates.
Crosslinkers: Introducing photo-activatable crosslinking groups can be used to map protein-protein or protein-metabolite interactions in a cellular context.
Enzyme Substrates and Inhibitors: Modifying the structure can create tailored substrates for specific enzymes for use in high-throughput screening assays. For example, a modified ornithine derivative was synthesized to develop a new assay for the bacterial enzyme ArgE. google.com Similarly, derivatives can be designed as specific inhibitors of enzymes like ornithine decarboxylase, which is a target in cancer research. nih.gov
The ethyl ester itself can be a point of modification or a feature that is recognized by cellular esterases, potentially triggering the release of a payload or the activation of a probe within a cell.
Integration in Supramolecular Chemistry and Material Design
Supramolecular chemistry involves the design of complex, functional architectures through non-covalent interactions like hydrogen bonding, electrostatic interactions, and π-stacking. Amino acids and their derivatives are powerful building blocks (tectons) in this field due to their inherent chirality and ability to form directional hydrogen bonds. nih.gov
This compound is a particularly interesting candidate for supramolecular design for several reasons:
Cationic Nature: The two protonated amine groups provide positive charges, enabling strong electrostatic interactions with anionic molecules or surfaces. This feature has been exploited in other ornithine-containing peptides to interact with bacterial membranes. acs.org
Chirality: The L-configuration can be used to direct the formation of chiral superstructures, such as helical nanofibers or twisted ribbons.
Hydrogen Bonding: The amine and ester groups can act as both hydrogen bond donors and acceptors, driving the self-assembly process.
Researchers are exploring the conjugation of ornithine residues to self-assembling peptide scaffolds (e.g., naphthalene-diphenylalanine) to create antimicrobial nanomaterials. acs.orgnih.gov The cationic ornithine residues are crucial for the bioactivity of these materials. nih.gov Furthermore, the self-assembly of ornithine-containing polymers is being investigated. For instance, δ-poly-L-ornithine, a polymer where ornithine units are linked via their side-chain amines, has been identified and shown to have antifungal activity. nih.gov this compound could serve as a monomer or a chain-terminating agent in the synthesis of novel functional polymers and hydrogels for applications in drug delivery, tissue engineering, and catalysis. nih.gov
Table 4: Potential Supramolecular Assemblies with Ethyl L-ornithine
| Assembly Type | Driving Forces | Potential Application | Relevant Research Context |
|---|---|---|---|
| Nanofibers/Nanoribbons | Hydrogen bonding, electrostatic interactions. | Scaffolds for cell culture, conductive materials. | Self-assembly of peptide conjugates. nih.gov |
| Hydrogels | Entanglement of self-assembled fibrillar networks. | Drug delivery, tissue engineering. | Hydrogelation of Fmoc-peptide derivatives. nih.gov |
| Vesicles/Micelles | Amphiphilic self-assembly (if derivatized with a lipid tail). | Gene/drug delivery vehicles. | Characterization of natural ornithine lipids. nih.gov |
| Functional Polymers | Covalent polymerization of ornithine monomers. | Antimicrobial surfaces, specialty materials. | Study of δ-poly-L-ornithine biosynthesis and activity. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural integrity of Ethyl L-ornithine dihydrochloride in experimental setups?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, supplemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) can validate molecular weight (261.0 g/mol) and detect impurities. Cross-reference with CAS 84772-29-2 for identification and ensure compliance with analytical standards for dihydrochloride salts .
Q. What are the optimal storage conditions for this compound to ensure stability in long-term studies?
- Methodological Answer : Store as a crystalline powder at room temperature (RT) in airtight, light-protected containers. Avoid moisture to prevent hydrolysis of the ester group. For reconstituted solutions, use sterile, pH-buffered solvents and conduct stability assays under varying temperatures (e.g., 4°C, 25°C) to determine degradation kinetics .
Q. How should researchers design synthesis protocols for this compound derivatives with modified ester groups?
- Methodological Answer : Employ the Bucherer-Bergs reaction to synthesize ornithine derivatives, using 4-chlorobutyraldehyde dimethyl acetal as a precursor. Optimize ammoniation and hydantoin hydrolysis steps to introduce specific ester modifications. Confirm intermediate purity via thin-layer chromatography (TLC) and final product identity via FTIR spectroscopy .
Advanced Research Questions
Q. What experimental strategies are effective for studying this compound’s role in metabolic pathways?
- Methodological Answer : Use cell-free biocatalytic systems to isolate enzymatic interactions, such as ornithine decarboxylase assays. Monitor substrate conversion via spectrophotometric quantification of byproducts (e.g., CO₂ release). Compare kinetic parameters (e.g., , ) across pH and temperature gradients to model metabolic flux .
Q. How can factorial design improve the formulation of this compound in sustained-release matrices?
- Methodological Answer : Apply a 3² factorial design to optimize polymer blends (e.g., hydroxypropyl methylcellulose and ethyl cellulose) for matrix tablets. Vary polymer ratios and compression forces, then evaluate drug release profiles using USP dissolution apparatus. Statistically analyze data to identify significant factors affecting release kinetics .
Q. How do researchers resolve discrepancies in bioactivity data for this compound across in vitro models?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Perform dose-response curves in parallel across models (e.g., primary hepatocytes vs. immortalized lines) and validate findings with orthogonal assays (e.g., LC-MS for metabolite tracking). Use multivariate analysis to isolate confounding variables .
Q. What analytical techniques are recommended to assess this compound’s impact on protein conformation?
- Methodological Answer : Utilize circular dichroism (CD) spectroscopy to monitor changes in protein secondary structure upon compound exposure. Pair with molecular docking simulations to predict binding sites. Validate results using X-ray crystallography or cryo-EM for high-resolution structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
